Fenbuconazol

Descripción general

Descripción

Fenbuconazole is a triazole fungicide intended for use as an agricultural and horticultural fungicide spray for the control of leaf spot, yellow and brown rust, powdery mildew and net blotch on wheat and barley and apple scab, pear scab and apple powdery mildew on apples and pears .

Synthesis Analysis

Fenbuconazole is a triazole-based fungicide used to manage fungal afflictions in several crops, including wheat, barley, corn, and soybean. It operates as a systemic fungicide, acting to obstruct the production of ergosterol, a crucial component of fungal cell membranes .

Molecular Structure Analysis

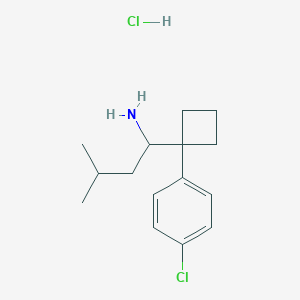

Fenbuconazole has the molecular formula C19H17ClN4 and a molar mass of 336.818 Da .

Chemical Reactions Analysis

Fenbuconazole has been studied for its degradation properties. The degradation of fenbuconazole in strawberry was not enantioselective .

Physical And Chemical Properties Analysis

Fenbuconazole is a white solid with low solubility in water and low vapour pressure. It has a log P ow of 3.22 and is reasonably soluble in fat .

Aplicaciones Científicas De Investigación

Agriculture: Pest Control in Crop Production

Scientific Field

Agricultural Sciences

Application Summary

Fenbuconazole is extensively used in agriculture to control a variety of fungal diseases affecting crops. It is particularly effective against powdery mildew, black rot, and scab, among others .

Methods of Application

The fungicide is applied systemically, meaning it is absorbed by the plant and transported throughout its tissues. It can be applied as a foliar spray, soil drench, or seed treatment, with the concentration and frequency depending on the crop type and the severity of the disease.

Results and Outcomes

Studies have shown that fenbuconazole significantly reduces the incidence of targeted fungal diseases, leading to healthier crops and higher yields. The effectiveness is quantified by comparing treated and untreated plots, with statistical analyses confirming the fungicide’s efficacy .

Food Industry: Residue Management

Scientific Field

Food Safety and Quality

Application Summary

In the food industry, fenbuconazole is used to ensure that fruits and vegetables are free from fungal infections. However, its residues must be managed to meet safety standards .

Methods of Application

The compound is applied pre-harvest, and residue levels are monitored post-harvest using advanced chromatographic techniques to ensure they are below the maximum residue levels (MRLs) set by regulatory bodies.

Results and Outcomes

The European Food Safety Authority (EFSA) has reviewed fenbuconazole MRLs and conducted a consumer risk assessment. The findings suggest that current MRLs do not pose an apparent risk to consumers, although some data gaps require further consideration .

Environmental Science: Ecotoxicology

Scientific Field

Environmental Toxicology

Application Summary

Fenbuconazole’s impact on non-target organisms and its environmental fate are critical areas of study in environmental science .

Methods of Application

Ecotoxicological studies involve examining the effects of fenbuconazole on various species in controlled environments, assessing parameters like LD50 (lethal dose), bioaccumulation, and degradation rates.

Results and Outcomes

Research indicates that fenbuconazole has moderate toxicity to aquatic species, earthworms, and honeybees. Its persistence in soil and water systems varies based on local conditions, and it is not expected to leach to groundwater .

Biotechnology: Fungal Resistance Research

Scientific Field

Biotechnological Research

Application Summary

Biotechnology utilizes fenbuconazole to study fungal resistance mechanisms, which is crucial for developing new antifungal agents .

Methods of Application

The compound is used in laboratory settings to expose fungal cultures to varying concentrations, observing genetic and biochemical changes that confer resistance.

Results and Outcomes

Such studies contribute to understanding the evolution of resistance and inform the development of novel fungicides with improved efficacy and reduced resistance potential .

Chemistry: Synthesis and Analysis

Scientific Field

Chemical Synthesis and Analytical Chemistry

Application Summary

In chemistry, fenbuconazole is studied for its synthesis pathways and analytical detection methods .

Methods of Application

Synthetic chemists design routes to create fenbuconazole and its derivatives, while analytical chemists develop methods to detect and quantify the compound in various matrices.

Results and Outcomes

Successful synthesis of fenbuconazole involves chiral centers and specific functional groups, while analytical detection often employs chromatography and mass spectrometry for precise measurement .

Medicine: Antifungal Drug Development

Scientific Field

Pharmaceutical Sciences

Application Summary

Although primarily a fungicide, fenbuconazole’s mode of action is of interest in developing medical antifungal drugs .

Methods of Application

The compound’s interaction with fungal enzymes is studied in vitro, often using assays to measure inhibition of fungal growth or enzyme activity.

Results and Outcomes

Insights gained from these studies can lead to the identification of potential drug candidates for treating fungal infections in humans .

This analysis provides a detailed overview of fenbuconazole’s diverse applications across various scientific fields, highlighting its importance and versatility as a fungicide and research tool. Each application is distinct, with specific methods and outcomes that contribute to the compound’s overall utility in science and industry.

Plant Pathology: Disease Resistance Breeding

Scientific Field

Plant Pathology and Genetics

Application Summary

Fenbuconazole is used in plant pathology to develop disease-resistant crops through selective breeding and genetic modification .

Methods of Application

Researchers apply fenbuconazole to plants and observe the response to identify resistant strains. These strains are then used in breeding programs to develop crops with inherent disease resistance.

Results and Outcomes

The outcome is the creation of crop varieties that require less chemical intervention for disease control, contributing to sustainable agriculture practices .

Materials Science: Protective Coatings

Scientific Field

Materials Science and Engineering

Application Summary

In materials science, fenbuconazole can be incorporated into protective coatings to prevent fungal growth on various surfaces .

Methods of Application

The compound is mixed into paints or coatings, which are then applied to materials prone to fungal attack, such as wood or textiles.

Results and Outcomes

The coatings effectively inhibit fungal growth, extending the lifespan of the materials and reducing maintenance costs .

Conservation Biology: Fungal Infection Management

Scientific Field

Conservation Biology and Ecology

Application Summary

Conservation biologists use fenbuconazole to manage fungal infections in natural ecosystems, particularly those affecting endangered plant species .

Methods of Application

The fungicide is carefully applied to affected areas, taking into account the potential impact on the surrounding flora and fauna.

Results and Outcomes

The treatment helps to control the spread of fungal diseases, aiding in the conservation of vulnerable species and their habitats .

Forestry: Tree Disease Control

Scientific Field

Forestry and Arboriculture

Application Summary

Fenbuconazole is utilized in forestry to control diseases in trees, especially those caused by rusts and smuts .

Methods of Application

It is applied either as a spray or directly to the bark, depending on the disease and type of tree.

Results and Outcomes

The application has been shown to effectively control tree diseases, promoting forest health and timber quality .

Veterinary Medicine: Antifungal Treatments

Scientific Field

Veterinary Medicine

Application Summary

While not commonly used in veterinary medicine, fenbuconazole’s antifungal properties are studied for potential treatments in animals .

Methods of Application

The compound is tested in vitro and in vivo to assess its efficacy and safety in treating fungal infections in animals.

Results and Outcomes

Though research is ongoing, preliminary results show promise for the use of fenbuconazole in veterinary antifungal therapies .

Microbiology: Studying Fungal Ecology

Scientific Field

Microbiology

Application Summary

Microbiologists study the effects of fenbuconazole on fungal communities to understand their ecology and interactions with other microorganisms .

Methods of Application

Fenbuconazole is introduced to microbial cultures to observe changes in fungal behavior and population dynamics.

Results and Outcomes

These studies provide insights into the resilience of fungal communities and their role in various ecosystems .

These additional applications showcase the versatility of fenbuconazole in scientific research, spanning across multiple fields and contributing to advancements in agriculture, materials science, conservation, forestry, veterinary medicine, and microbiology.

Animal Husbandry: Fungal Disease Management in Livestock

Scientific Field

Animal Science and Veterinary Medicine

Application Summary

Fenbuconazole is investigated for its potential use in managing fungal diseases that affect livestock, which can have significant economic impacts .

Methods of Application

The compound may be used in a controlled manner, often in combination with other antifungal agents, to treat fungal infections in animals. The application methods vary depending on the type of animal and the nature of the infection.

Results and Outcomes

While its use is not widespread in veterinary practice, studies suggest that fenbuconazole could be an effective component in the treatment of certain fungal diseases in livestock, with ongoing research into its safety and efficacy .

Public Health: Mitigation of Fungal Contaminants

Scientific Field

Public Health and Environmental Safety

Application Summary

Fenbuconazole contributes to public health by mitigating fungal contaminants in various environments, such as indoor spaces and public facilities .

Methods of Application

It may be used in formulations designed for environmental decontamination, with specific protocols to ensure the safety and effectiveness of the treatment.

Results and Outcomes

The application of fenbuconazole in these settings can lead to a reduction in fungal-related health risks, contributing to improved public health outcomes .

Nanotechnology: Development of Fungicide Delivery Systems

Scientific Field

Nanotechnology and Material Science

Application Summary

Nanotechnology research includes the development of novel delivery systems for fungicides like fenbuconazole, aiming to increase their efficacy and reduce environmental impact .

Methods of Application

Researchers create nanoparticles or nano-encapsulated forms of fenbuconazole, which can be more effectively targeted to the site of fungal infection.

Results and Outcomes

These advanced delivery systems have shown promise in laboratory settings, potentially leading to more efficient use of fungicides and minimizing their ecological footprint .

Soil Science: Understanding Soil Microbiome Dynamics

Scientific Field

Soil Science and Microbial Ecology

Application Summary

Fenbuconazole is used in soil science to study its effects on the soil microbiome and the dynamics of microbial communities .

Methods of Application

The compound is introduced to soil samples, and researchers monitor changes in microbial populations using molecular biology techniques.

Results and Outcomes

Findings from these studies help to understand the impact of fungicides on soil health and contribute to the development of sustainable agricultural practices .

Horticulture: Protection of Ornamental Plants

Scientific Field

Horticulture and Plant Science

Application Summary

In horticulture, fenbuconazole is used to protect ornamental plants from fungal diseases, ensuring their aesthetic and commercial value .

Methods of Application

It is applied as a preventive measure or at the first sign of disease, with careful consideration of the plant species and environmental conditions.

Results and Outcomes

The use of fenbuconazole in horticulture has been effective in maintaining the health and appearance of ornamental plants, supporting the industry’s viability .

Aquaculture: Control of Fungal Infections in Aquatic Organisms

Scientific Field

Aquaculture and Marine Biology

Application Summary

Research into the use of fenbuconazole in aquaculture focuses on controlling fungal infections in fish and other aquatic organisms .

Methods of Application

The fungicide may be added to water systems in a controlled manner, adhering to strict guidelines to avoid harm to non-target species.

Results and Outcomes

Preliminary studies indicate that fenbuconazole could be a useful tool in managing fungal diseases in aquaculture, though further research is needed to fully understand its impacts .

Safety And Hazards

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDJADAKIFFEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032548 | |

| Record name | 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenbuconazole | |

CAS RN |

114369-43-6, 119611-00-6 | |

| Record name | Fenbuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114369-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenbuconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114369436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-1-propanenitrile, alpha-(2-(4-chlorophenyl)ethyl)-alpha-phenyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119611006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-2-phenyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-propanenitrile, α-[2-(4-chlorophenyl)ethyl]-α-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENBUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P3C2AL0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

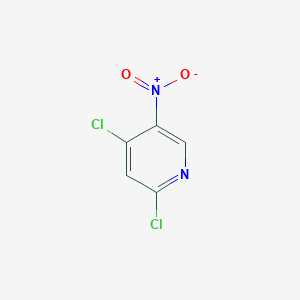

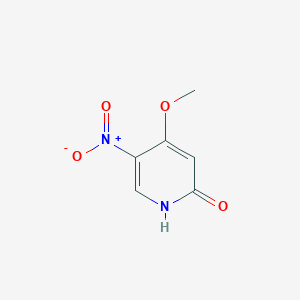

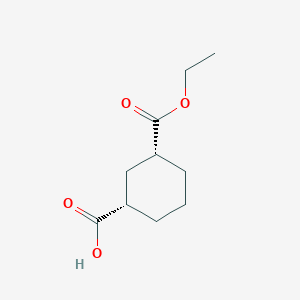

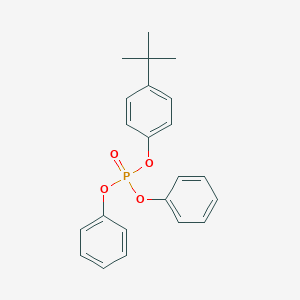

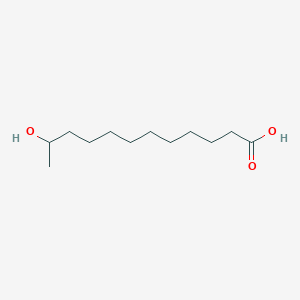

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)

![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)

![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)